Stramonin-B
Description
Stramonin-B (CAS No. 65179-88-6) is a bioactive compound with the molecular formula C₁₅H₁₈O₄ and a molecular weight of 262.30 g/mol. Its structure includes a unique (3S,4R,5S)-isostatine residue, distinguishing it from related depsipeptides. It is commercially available for applications in pharmaceuticals, biochemical research, and intermediates synthesis .
Properties
CAS No. |
65179-88-6 |
|---|---|
Molecular Formula |
C15H18O4 |
Molecular Weight |
262.30 g/mol |
IUPAC Name |
6,9a-dimethylspiro[3a,4,5,6,6a,9b-hexahydroazuleno[8,7-b]furan-3,2'-oxirane]-2,9-dione |
InChI |
InChI=1S/C15H18O4/c1-8-3-4-10-12(19-13(17)15(10)7-18-15)14(2)9(8)5-6-11(14)16/h5-6,8-10,12H,3-4,7H2,1-2H3 |
InChI Key |
AYSAVJUPCHRCGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2C(C3(C1C=CC3=O)C)OC(=O)C24CO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Stramonin-B involves several steps, including the formation of the γ-lactone ring. . The reaction conditions often involve the use of specific catalysts and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound is not widely documented, but it generally follows the principles of organic synthesis used in laboratory settings. The scalability of the synthesis process is crucial for industrial applications, and optimization of reaction conditions is necessary to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Stramonin-B undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield different reduced forms of the compound .
Scientific Research Applications
Stramonin-B has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying sesquiterpene lactones and their reactivity.
Biology: Investigated for its cytotoxic properties and potential as an anti-cancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer.
Mechanism of Action
The mechanism of action of Stramonin-B involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its cytotoxic effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to interfere with protein synthesis and other critical cellular functions .
Comparison with Similar Compounds
Stramonin-B belongs to the depsipeptide family, characterized by ester and amide bonds. Below is a detailed comparison with structurally and functionally related compounds:
Structural and Functional Comparison
Key Findings :
Structural Differences :
- This compound’s isostatine residue contrasts with Didemnin B’s statine residue , altering conformational stability and binding affinity.
- Didemnin B’s macrocyclic structure enables potent antitumor activity, while this compound’s smaller size may limit its therapeutic scope but enhance synthetic accessibility .
Synthesis and Conformation: this compound’s synthesis likely involves simpler steps due to its linear structure, whereas Didemnin B requires complex partial degradation and synthesis protocols.
Functional Implications :
- Didemnin B’s statine residue is critical for binding eukaryotic elongation factor 1α (eEF1α), a mechanism driving its antitumor activity. This compound’s isostatine may target different pathways, necessitating further study .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
